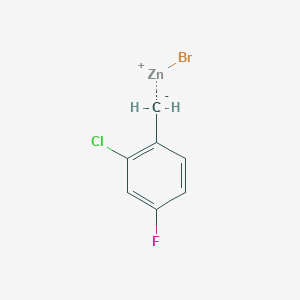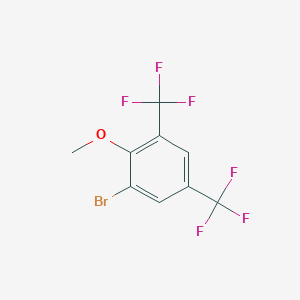
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5BrF6O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methoxy, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It is known to be used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion , which acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Mode of Action
It is known to participate in the preparation of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion is known to stabilize electrophilic organic and organometallic cations , suggesting that the compound may interact with its targets through electron donation or acceptance.
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-3,5-bis(trifluoromethyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl groups can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-methoxy-3,5-bis(trifluoromethyl)aniline or 2-methoxy-3,5-bis(trifluoromethyl)thiophenol.
Oxidation: Formation of 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde or 2-methoxy-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-methoxy-3,5-bis(difluoromethyl)benzene or 2-methoxy-3,5-bis(monofluoromethyl)benzene.
Scientific Research Applications
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene: Positional isomer with similar properties but different reactivity due to the position of the bromine atom.
1-Bromo-2,4,6-trimethoxybenzene: Contains multiple methoxy groups, leading to different chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine, methoxy, and trifluoromethyl groups, which contribute to its distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFDBBHNLFFMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
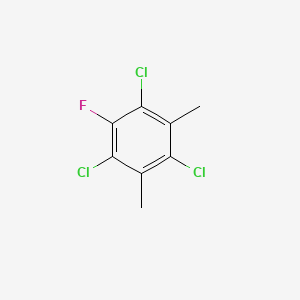
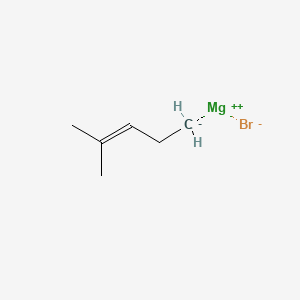
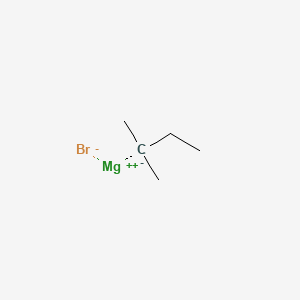
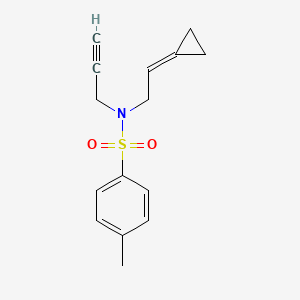

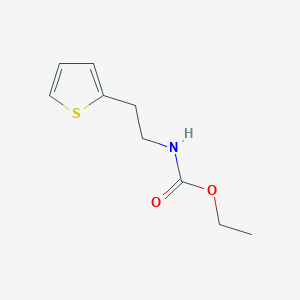
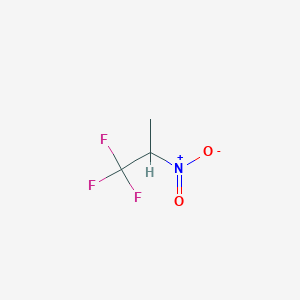
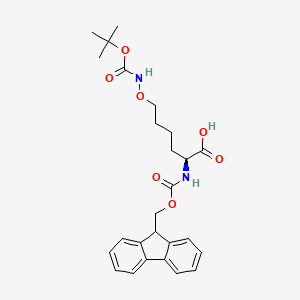
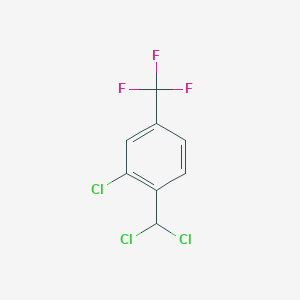
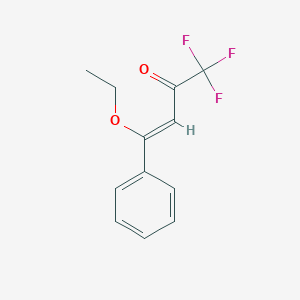
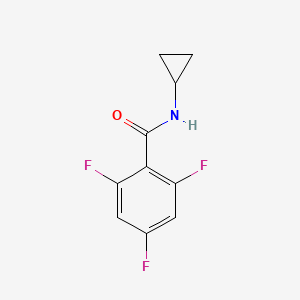
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine](/img/structure/B6317691.png)
![Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester](/img/structure/B6317707.png)
